1,2,4-Triazolo[4,3-a]pyrimidin-3(2H)-one, 2-(chloroacetyl)-5,6,7,8-tetrahydro- (9CI)
1,2,4-Triazolo[4,3-a]pyrimidin-3(2H)-one, 2-(chloroacetyl)-5,6,7,8-tetrahydro- (9CI)
Brand Name:
Vulcanchem
CAS No.:
108735-50-8
VCID:
VC0010967
InChI:
InChI=1S/C7H9ClN4O2/c8-4-5(13)12-7(14)11-3-1-2-9-6(11)10-12/h1-4H2,(H,9,10)
SMILES:
C1CN=C2NN(C(=O)N2C1)C(=O)CCl
Molecular Formula:
C7H9ClN4O2
Molecular Weight:
216.62 g/mol
1,2,4-Triazolo[4,3-a]pyrimidin-3(2H)-one, 2-(chloroacetyl)-5,6,7,8-tetrahydro- (9CI)
CAS No.: 108735-50-8
Main Products
VCID: VC0010967
Molecular Formula: C7H9ClN4O2
Molecular Weight: 216.62 g/mol
CAS No. | 108735-50-8 |
---|---|
Product Name | 1,2,4-Triazolo[4,3-a]pyrimidin-3(2H)-one, 2-(chloroacetyl)-5,6,7,8-tetrahydro- (9CI) |
Molecular Formula | C7H9ClN4O2 |
Molecular Weight | 216.62 g/mol |
IUPAC Name | 2-(2-chloroacetyl)-1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-one |
Standard InChI | InChI=1S/C7H9ClN4O2/c8-4-5(13)12-7(14)11-3-1-2-9-6(11)10-12/h1-4H2,(H,9,10) |
Standard InChIKey | VWLYXHMXGKJLCY-UHFFFAOYSA-N |
Isomeric SMILES | C1CN=C2NN(C(=O)N2C1)C(=O)CCl |
SMILES | C1CN=C2NN(C(=O)N2C1)C(=O)CCl |
Canonical SMILES | C1CN=C2NN(C(=O)N2C1)C(=O)CCl |
Synonyms | 1,2,4-Triazolo[4,3-a]pyrimidin-3(2H)-one, 2-(chloroacetyl)-5,6,7,8-tetrahydro- (9CI) |
PubChem Compound | 13641103 |
Last Modified | Nov 09 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume